N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam
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Overview
Description
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Scientific Research Applications
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The phenolic hydroxyl group of hydroxyanisole is protected by acetylation using acetic anhydride under sulfuric acid catalysis.
Bromination: The acetylated intermediate undergoes bromination using bromine in the presence of iron powder as a catalyst.
Deacetylation: The final step involves deacetylation in a sodium hydrogen carbonate solution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine and iron powder.
Acetylation: Acetic anhydride and sulfuric acid.
Deacetylation: Sodium hydrogen carbonate solution.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Mechanism of Action
The mechanism by which N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam exerts its effects involves its interaction with molecular targets and pathways. The presence of the bromine atom and methoxy group can influence its binding affinity and reactivity with various biological molecules. The sultam moiety can also play a role in its mechanism of action by affecting its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Tris(5-bromo-2-methoxyphenyl)antimony: Shares the 5-bromo-2-methoxyphenyl moiety but differs in its coordination with antimony.
Tris(5-bromo-2-methoxyphenyl)bismuth: Similar to the antimony compound but coordinated with bismuth.
Uniqueness
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam is unique due to the presence of the sultam moiety, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-15-10-4-3-8(11)7-9(10)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKPAEYNBQZNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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